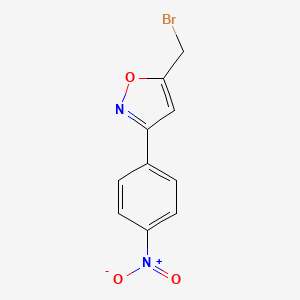

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

CAS No.: 927188-96-3

Cat. No.: VC2977474

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927188-96-3 |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| IUPAC Name | 5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2 |

| Standard InChI Key | FXHSJOKOEXARQR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-] |

Introduction

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a bromomethyl group and a nitrophenyl group attached to an oxazole ring, which confers it with diverse reactivity and biological properties.

Synthesis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

The synthesis of this compound typically involves the bromination of a precursor compound. A common method includes the reaction of 3-(4-nitrophenyl)-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is generally conducted under reflux conditions to facilitate the formation of the bromomethyl group.

| Reagent | Role | Reaction Conditions |

|---|---|---|

| NBS | Brominating agent | Reflux conditions |

| AIBN | Radical initiator | Presence of NBS |

| 3-(4-nitrophenyl)-1,2-oxazole | Precursor compound | Under reflux |

Chemical Reactivity and Applications

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole exhibits reactivity characteristic of both halides and nitro compounds. The bromomethyl group acts as a leaving group, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This property makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals.

Potential Applications

-

Pharmaceuticals: The compound's ability to participate in nucleophilic substitution reactions makes it useful for synthesizing complex molecules with potential biological activities.

-

Agrochemicals: Its structural features suggest potential applications in the development of new agrochemicals.

Research Findings and Future Directions

Research on 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is ongoing, with a focus on exploring its biological and photochemical properties. The compound's role as a building block for more complex molecules positions it as a significant player in organic synthesis. Future studies may involve further optimization of its synthesis and exploration of its applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume